molecular formula C14H26N2O3 B1404555 Tert-butyl 8-oxa-2,11-diazaspiro[5.6]dodecane-11-carboxylate CAS No. 1251010-92-0

Tert-butyl 8-oxa-2,11-diazaspiro[5.6]dodecane-11-carboxylate

Cat. No. B1404555
M. Wt: 270.37 g/mol
InChI Key: IRHPGRTVYQUDSJ-UHFFFAOYSA-N
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Description

Tert-butyl 8-oxa-2,11-diazaspiro[5.6]dodecane-11-carboxylate is a chemical compound with the molecular formula C14H26N2O3 . It is used in pharmaceutical testing .


Molecular Structure Analysis

The Tert-butyl 8-oxa-2,11-diazaspiro[5.6]dodecane-11-carboxylate molecule contains a total of 46 bond(s). There are 20 non-H bond(s), 1 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 1 six-membered ring(s), 1 seven-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), 1 secondary amine(s) (aliphatic), and 1 ether(s) (aliphatic) .


Physical And Chemical Properties Analysis

Tert-butyl 8-oxa-2,11-diazaspiro[5.6]dodecane-11-carboxylate has a molecular formula of C14H26N2O3, an average mass of 270.368 Da, and a monoisotopic mass of 270.194336 Da .

Scientific Research Applications

Synthesis and Chemical Properties

Tert-butyl 8-oxa-2,11-diazaspiro[5.6]dodecane-11-carboxylate is involved in various synthetic processes. Kuroyan, Sarkisyan, and Vartanyan (1983) developed a method for synthesizing 2,2-dialkyl-3-oxa-7,11-diazaspiro[5.6]dodecanes, highlighting the potential of these compounds in organic synthesis (Kuroyan, Sarkisyan, & Vartanyan, 1983). Meyers et al. (2009) described efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, underscoring its utility in creating novel compounds (Meyers et al., 2009).

Crystallographic and Molecular Structure Analysis

Studies like those by Graus et al. (2010) focus on the molecular structure and crystallography of related diazaspiro compounds. They discuss the relationship between molecular and crystal structures, emphasizing the role of substituents in supramolecular arrangements (Graus et al., 2010).

Reaction Pathways and Derivatives

Moskalenko and Boev (2012) reported on the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, illustrating complex reaction pathways and potential for creating diverse derivatives (Moskalenko & Boev, 2012).

NMR Spectroscopy in Structural Elucidation

Jakubowska et al. (2013) utilized NMR spectroscopy for determining the absolute configurations of related spiro compounds. This demonstrates the role of advanced spectroscopic techniques in understanding the structural aspects of these molecules (Jakubowska et al., 2013).

Potential Applications in Drug Discovery

Jenkins et al. (2009) described the synthesis of novel spiro scaffolds, including 1,9-diazaspiro[5.5]undecane and 3,7-diazaspiro[5.6]dodecane, for drug discovery. This research highlights the potential of such compounds in developing new pharmaceuticals (Jenkins et al., 2009).

properties

IUPAC Name

tert-butyl 8-oxa-2,11-diazaspiro[5.6]dodecane-11-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-7-8-18-11-14(10-16)5-4-6-15-9-14/h15H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHPGRTVYQUDSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC2(C1)CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 8-oxa-2,11-diazaspiro[5.6]dodecane-11-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 8-oxa-2,11-diazaspiro[5.6]dodecane-11-carboxylate
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Tert-butyl 8-oxa-2,11-diazaspiro[5.6]dodecane-11-carboxylate
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Tert-butyl 8-oxa-2,11-diazaspiro[5.6]dodecane-11-carboxylate
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Tert-butyl 8-oxa-2,11-diazaspiro[5.6]dodecane-11-carboxylate
Reactant of Route 5
Tert-butyl 8-oxa-2,11-diazaspiro[5.6]dodecane-11-carboxylate
Reactant of Route 6
Tert-butyl 8-oxa-2,11-diazaspiro[5.6]dodecane-11-carboxylate

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